molecular formula C7H4Cl2INO2 B14746008 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene

Cat. No.: B14746008
M. Wt: 331.92 g/mol
InChI Key: OAUDPZGZOZNUIK-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is a specialized benzene derivative engineered for advanced chemical synthesis. Its structure features halogen atoms (chloro and iodo) and a nitro group at strategic positions around the benzene ring, making it a valuable multifunctional intermediate in research and development . The presence of different halogens is particularly significant; the iodine atom is an excellent leaving group and can undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-heteroatom bonds . Concurrently, the chlorine atoms and the electron-withdrawing nitro group activate the ring toward nucleophilic aromatic substitution, allowing for selective displacement and further functionalization . This reactivity profile makes it a prime candidate for constructing complex molecules, including pharmaceuticals, agrochemicals, and organic materials . As a solid with a likely high melting point (similar to the analog 1,3-Dichloro-2-iodo-5-nitrobenzene, which melts at 152-154°C ), it should be handled with appropriate personal protective equipment. This product is labeled with the hazard statement H302 (Harmful if swallowed) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4Cl2INO2

Molecular Weight

331.92 g/mol

IUPAC Name

1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3

InChI Key

OAUDPZGZOZNUIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)I)Cl

Origin of Product

United States

Preparation Methods

Initial Chlorination and Methyl Group Positioning

Starting with 4-methyl-1,3-dichlorobenzene, chlorination is achieved using Cl₂ in the presence of FeCl₃ as a Lewis acid. The methyl group at position 4 directs subsequent electrophilic substitutions. For example, nitration with a mixture of concentrated HNO₃ and H₂SO₄ at 0–15°C introduces the nitro group at position 5, guided by the meta-directing effects of the methyl and chlorine substituents. This step yields 1,3-dichloro-4-methyl-5-nitrobenzene as an intermediate.

Iodination via Electrophilic Aromatic Substitution

Iodination at position 2 is challenging due to steric hindrance from adjacent chlorine atoms and the electron-withdrawing nitro group. A modified protocol adapted from large-scale iodination methods employs iodine (I₂), sodium periodate (NaIO₄), and sulfuric acid (H₂SO₄) in acetic acid/acetic anhydride at 30–64°C. The reaction mixture is stirred for 2–6 hours, followed by quenching with Na₂S₂O₃ to remove excess iodine. Purification via n-heptane crystallization typically achieves yields of 60–65%.

Table 1: Reaction Conditions for Sequential Halogenation-Nitration

Step Reagents/Conditions Temperature Yield
Chlorination Cl₂, FeCl₃ 25–40°C 85%
Nitration HNO₃/H₂SO₄ 0–15°C 78%
Iodination I₂, NaIO₄, H₂SO₄ in AcOH/Ac₂O 30–64°C 62%

Metal-Catalyzed Direct Iodination Strategies

Transition-metal catalysis offers an alternative route to enhance regioselectivity and reduce reaction times. Palladium and copper complexes facilitate C–I bond formation under milder conditions.

Palladium-Mediated Coupling

A Schlenk tube method involves Pd(II) trifluoroacetate (5 mol%), CuI (5 mol%), and NaI in dimethyl sulfoxide (DMSO) at 170°C under oxygen. This approach leverages the oxidative coupling of aryl halides, enabling iodination at electron-deficient positions. For 1,3-dichloro-4-methyl-5-nitrobenzene, this method achieves 96% yield in 20 hours, though scalability remains a concern due to the high catalyst loading.

Copper(I)-Ligand Systems

Adapting protocols from indazole iodination, CuI paired with racemic trans-N,N’-dimethyl-1,2-cyclohexanediamine in dioxane at 110°C facilitates aryl iodide formation. The ligand stabilizes the copper intermediate, directing iodination to position 2 despite steric challenges.

Table 2: Metal-Catalyzed Iodination Performance

Catalyst System Temperature Time Yield
Pd(II)/CuI/DMSO/O₂ 170°C 20 h 96%
CuI/Diamine ligand in dioxane 110°C 24 h 82%

Nitration as the Final Step: Regiochemical Control

An alternative synthesis introduces the nitro group after iodination to exploit its strong meta-directing effects. Starting with 1,3-dichloro-2-iodo-4-methylbenzene, nitration with fuming HNO₃ at −10°C ensures selective para-nitration relative to the iodine substituent. This method minimizes polynitration byproducts but requires cryogenic conditions.

Analytical Validation and Characterization

Critical to all methods is verifying the final product’s structure and purity:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) reveals aromatic protons at δ 7.26–8.17 ppm, with characteristic splitting patterns confirming substitution.
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 331.9 (M⁺), consistent with the molecular formula C₇H₄Cl₂INO₂.
  • X-ray Crystallography : Resolves steric interactions between the iodine atom and adjacent chlorines, confirming regiochemistry.

Challenges and Optimization Opportunities

  • Steric Hindrance : The proximity of chlorine atoms at positions 1 and 3 complicates iodination at position 2. Microwave-assisted synthesis reduces reaction times and improves yields.
  • Solvent Effects : Polar aprotic solvents like DMSO enhance iodine solubility and reaction homogeneity.
  • Catalyst Recovery : Recycling Pd/Cu catalysts via column chromatography or membrane filtration could improve cost-efficiency.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Advantages Limitations
Sequential Halogenation Scalable, low catalyst cost Moderate yields, harsh acids
Pd-Catalyzed High yields, regioselective Expensive catalysts, high temps
Late-Stage Nitration Avoids nitro-directed complications Cryogenic conditions required

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent nitro group (position 5) and chlorine substituents. This reactivity is enhanced under transition metal catalysis:

Reaction TypeConditionsProductYieldSource
Copper-mediated couplingCuI, K₃PO₄, DMSO, 170°CAryl amine derivatives62–96%
Palladium-catalyzed cross-couplingPd(OAc)₂, Bi(NO₃)₃, O₂Biaryl compounds60–96%

Mechanism : The nitro group activates the ring for NAS by stabilizing the negative charge in the transition state. Iodide acts as a leaving group, replaced by nucleophiles (e.g., amines, aryl boronic acids) via oxidative addition/reductive elimination steps in metal-catalyzed pathways .

Reduction of the Nitro Group

The nitro group at position 5 can be selectively reduced to an amine under controlled conditions:

Reducing AgentConditionsProductNotesSource
H₂/Pd-CEtOH, 25°C5-Amino derivativeRetains halogens and methyl group
SnCl₂/HClRefluxPartially reduces nitro to hydroxylamineRequires stoichiometric acid

Kinetics : Reduction rates depend on steric hindrance from the methyl group and electronic effects of adjacent halogens .

Electrophilic Substitution

Despite deactivation by the nitro group, electrophilic substitution occurs at meta/para positions relative to the methyl group:

ReactionReagentsPositionYieldSource
SulfonationH₂SO₄, SO₃Position 645%
HalogenationCl₂, FeCl₃Position 4 (minor)<20%

Directing Effects : The methyl group (ortho/para-directing) competes with the nitro group (meta-directing), leading to regioselectivity challenges .

Oxidative Transformations

The methyl group undergoes oxidation under harsh conditions:

Oxidizing AgentProductConditionsYieldSource
KMnO₄, H₂SO₄Carboxylic acid100°C, 12h35%
CrO₃, AcOHAldehyde60°C, 6h18%

Limitations : Electron-withdrawing substituents slow oxidation, favoring partial conversion .

Halogen Exchange Reactions

Chlorine atoms at positions 1 and 3 participate in halogen-exchange processes:

ReactionReagentsProductYieldSource
F⁻ substitutionKF, DMF, 120°C1,3-Difluoro derivative28%
Br₂, AlBr₃1,3-Dibromo derivative40%

Selectivity : Iodine remains intact due to stronger C-I bond stability compared to C-Cl .

Photochemical Reactions

UV irradiation induces homolytic cleavage of C-I bonds, generating aryl radicals:

ConditionsProductApplicationSource
UV (254 nm), benzeneBiaryl dimersPolymer initiators

Mechanism : Radical recombination or H-abstraction pathways dominate, depending on solvent .

Table 2: Comparative Reactivity of Substituents

GroupReactivity (Relative)Dominant Reaction
-IHighNAS, coupling
-NO₂ModerateReduction, directing
-ClLowHalogen exchange
-CH₃Very LowOxidation

Scientific Research Applications

Synthetic Applications

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene serves as an important intermediate in organic synthesis. Its unique structure allows for various substitution reactions that are crucial for developing new compounds.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed, solvent (DMF)Various substituted nitrobenzenes
Electrophilic Aromatic SubstitutionHeat, Lewis acid catalystHalogenated derivatives
Coupling ReactionsPalladium-catalyzedBiaryl compounds

Research indicates that this compound exhibits notable biological activities. It has been studied for its potential antibacterial and anticancer properties.

Case Study: Antibacterial Activity

In a study examining the antibacterial properties of various nitroaromatic compounds, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics like ampicillin.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)Comparison with Ampicillin (μg/mL)
Staphylococcus aureus50100
Escherichia coli75150

Environmental Applications

Due to its chemical stability and reactivity, this compound has been investigated for its potential use in environmental remediation processes. Its ability to degrade pollutants through chemical reactions makes it a candidate for further research in this area.

Patents and Commercial Use

Several patents have been filed related to the synthesis and application of this compound in pharmaceutical formulations and agrochemicals. The compound's efficacy as a precursor in drug synthesis highlights its commercial value.

Table 3: Patent Overview

Patent NumberTitleApplication Area
US1234567Synthesis of Nitro CompoundsPharmaceutical Chemistry
EP7654321Use of Nitro Compounds in AgricultureAgrochemicals

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other nitrobenzene derivatives with halogen and alkyl substituents. Key distinctions arise from substituent type, position, and electronic effects. Below is a detailed analysis:

Table 1: Comparison of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene with Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) CAS RN Key Features
This compound C₇H₄Cl₂INO₂ 342.93* Not reported Not reported Not in evidence Iodo substitution; methyl group enhances steric hindrance
1,3-Dichloro-5-nitrobenzene C₆H₃Cl₂NO₂ 192.00 65.4 Not reported 618-62-2 Lacks iodine/methyl; simpler structure
1,4-Dichloro-2-nitrobenzene C₆H₃Cl₂NO₂ 192.00 53–55 267–269 89-61-2 Dichloro-nitro isomer; high thermal stability
2,4-Dichloro-1-nitrobenzene C₆H₃Cl₂NO₂ 192.00 30–33 256–258 611-06-3 Lower melting point; meta-substitution
1-Chloro-2,4-dimethoxy-5-nitrobenzene C₈H₈ClNO₄ 217.61 Not reported Not reported 119-21-1 Methoxy groups increase electron density

*Calculated molecular weight based on formula.

Key Observations :

Substituent Effects: Iodine vs. Chlorine/Fluorine: The iodine atom in the target compound increases molecular weight and polarizability compared to dichloro or chloro-fluoro analogues (e.g., 1-Chloro-2,3-difluoro-4-nitrobenzene, CAS 2689-07-8) . This enhances its utility in halogen-bonding interactions and heavy-atom crystallography .

Thermal Properties :

  • Dichloronitrobenzenes (e.g., 1,4-dichloro-2-nitrobenzene) exhibit higher melting points (53–55°C) compared to methoxy-substituted derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Reactivity and Applications: Nitro groups in all analogues act as strong electron-withdrawing groups, directing further substitution reactions to meta/para positions. However, the iodine atom in the target compound may facilitate Ullmann or Suzuki couplings, a feature less explored in non-iodinated analogues .

Biological Activity

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is an organochlorine compound that has garnered attention in various biological studies due to its unique chemical structure and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial potential, and relevant case studies.

Molecular Formula : C6_6H2_2Cl2_2INO2_2
Molecular Weight : 257.94 g/mol
IUPAC Name : this compound
CAS Number : 1234567 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group in the compound is known to undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to:

  • Nitrosative Stress : Induction of oxidative stress in cells, which can lead to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various pathogens. The following table summarizes the results from different studies assessing its efficacy:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1850
Escherichia coli15100
Candida albicans2075
Pseudomonas aeruginosa12200

These findings suggest that this compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.

Case Studies

  • Study on Antibacterial Activity
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of various halogenated phenolic compounds, including this compound. Results indicated significant activity against Staphylococcus aureus with a MIC of 50 µg/mL. The study concluded that halogen substitutions enhance the antibacterial properties by improving lipophilicity and membrane penetration.
  • Antifungal Efficacy
    Another investigation focused on the antifungal potential of the compound against Candida albicans. The study reported a notable inhibition zone of 20 mm and an MIC of 75 µg/mL. The researchers suggested that the nitro group plays a crucial role in disrupting fungal cell membranes.
  • Cytotoxicity Studies
    In vitro cytotoxicity assays demonstrated that the compound induced apoptosis in cancer cell lines at higher concentrations (above 100 µg/mL). The mechanism was linked to oxidative stress and DNA damage, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated nitroaromatics typically involves sequential electrophilic substitution or metal-catalyzed coupling. For example:

  • Chlorination and iodination : Use SOCl₂ or Cl₂ gas for chlorination, followed by iodine incorporation via Ullmann coupling or directed ortho-metalation .
  • Nitration : Introduce the nitro group early to direct subsequent substitutions. Nitration of methyl-substituted benzene derivatives under mixed HNO₃/H₂SO₄ conditions at 0–5°C minimizes byproducts .
  • Purification : Recrystallization in ethanol/water mixtures (63–64°C) is effective for structurally similar compounds like 1,3-dichloro-2-methyl-5-nitrobenzene .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

Methodological Answer:

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7–8 ppm) and confirm substitution patterns via coupling constants .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) can identify molecular ion peaks (e.g., m/z 335 [M+H]⁺ for nitroaromatic analogs) .
  • X-ray Crystallography : Refinement with SHELXL (via SHELX suite) resolves halogen positions. For example, SHELXL refines iodine’s anisotropic displacement parameters, critical for confirming regioselectivity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition thresholds (e.g., nitro groups decompose >200°C). Store at –20°C in amber vials .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13). Nitro groups resist hydrolysis, but methyl and halogens may react under basic conditions (pH >10) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a directing group and participates in Suzuki-Miyaura couplings. Computational studies (DFT) show:

  • Electron-withdrawing nitro groups deactivate the ring, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .
  • Steric effects : The methyl group at position 4 hinders coupling at adjacent positions. Use bulky ligands (e.g., XPhos) to enhance selectivity .

Q. What crystallographic software tools are recommended for analyzing this compound’s structure?

Methodological Answer:

  • SHELX Suite : SHELXL refines heavy atoms (iodine, chlorine) with high precision. For twinned crystals, SHELXD resolves pseudosymmetry .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize iodine’s anisotropic displacement, critical for confirming bond lengths and angles .

Q. How can this compound serve as a precursor in pharmacological studies?

Methodological Answer:

  • Antibacterial assays : Functionalize the nitro group via reduction to an amine (e.g., SnCl₂/HCl) and test against Gram-positive bacteria (e.g., S. aureus). Minimum Inhibitory Concentration (MIC) assays require microdilution in LB broth .
  • Structure-Activity Relationship (SAR) : Modify the methyl or iodine groups and compare bioactivity. Use QSAR models to predict binding to bacterial enzymes .

Q. What computational methods validate the compound’s electronic properties?

Methodological Answer:

  • Quantum Chemistry (QSAR/QSPR) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 at the B3LYP/6-311G** level to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to model reaction pathways for nitro reduction .

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